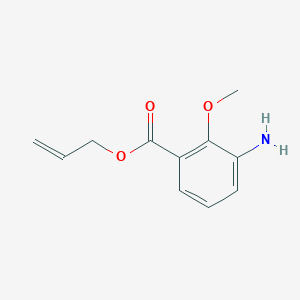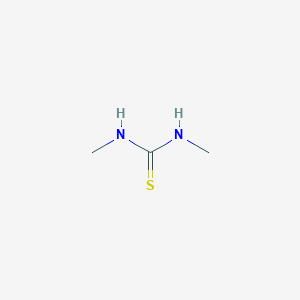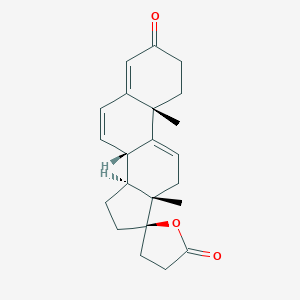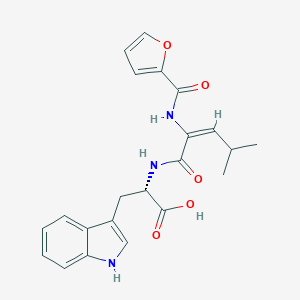![molecular formula C16H18N2O B139414 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine CAS No. 132924-58-4](/img/structure/B139414.png)
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine
Overview
Description
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine, also known as AZD9164, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZD9164 is a small molecule inhibitor of the chemokine receptor CXCR2, which plays a crucial role in the recruitment of neutrophils to sites of inflammation.
Mechanism Of Action
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine is a selective and potent inhibitor of CXCR2, which is a chemokine receptor that plays a crucial role in the recruitment of neutrophils to sites of inflammation. By inhibiting CXCR2, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine reduces the recruitment of neutrophils to inflamed tissues, thereby reducing inflammation and tissue damage. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α), which further contribute to the anti-inflammatory effects of this compound.
Biochemical And Physiological Effects
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been shown to have several biochemical and physiological effects in preclinical studies. These include the reduction of neutrophil infiltration and inflammation in animal models of COPD, asthma, and rheumatoid arthritis. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to enhance the efficacy of existing therapies such as corticosteroids in these diseases. In addition, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been shown to reduce the production of pro-inflammatory cytokines such as IL-8 and TNF-α, which further contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine is its selectivity and potency as a CXCR2 inhibitor. This makes it an attractive candidate for the development of new therapies for inflammatory diseases. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to enhance the efficacy of existing therapies such as corticosteroids in these diseases. However, one of the limitations of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine. One potential direction is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of the efficacy of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine in other inflammatory diseases such as inflammatory bowel disease and psoriasis. Furthermore, the combination of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine with other anti-inflammatory agents such as nonsteroidal anti-inflammatory drugs (NSAIDs) and biologics could also be explored. Finally, the investigation of the long-term safety and efficacy of 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine in clinical trials is also an important future direction for this compound.
Scientific Research Applications
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis. In preclinical studies, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has been shown to reduce neutrophil infiltration and inflammation in animal models of these diseases. Furthermore, 2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine has also been shown to enhance the efficacy of existing therapies such as corticosteroids in these diseases.
properties
CAS RN |
132924-58-4 |
|---|---|
Product Name |
2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine |
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-[1-(1-phenylethyl)azetidin-3-yl]oxypyridine |
InChI |
InChI=1S/C16H18N2O/c1-13(14-7-3-2-4-8-14)18-11-15(12-18)19-16-9-5-6-10-17-16/h2-10,13,15H,11-12H2,1H3 |
InChI Key |
HBJYHGBMEHJJOL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N2CC(C2)OC3=CC=CC=N3 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C2)OC3=CC=CC=N3 |
synonyms |
2-[1-(1-PHENYLETHYL)-3-AZETIDINYLOXY]PYRIDINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



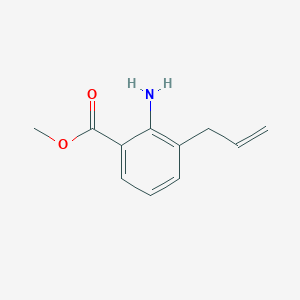
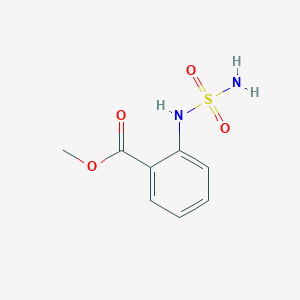
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
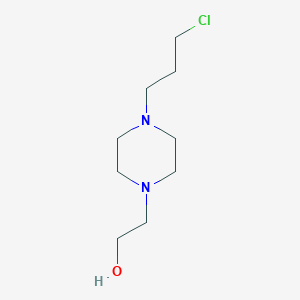

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)

